N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorobenzyl group and a dimethoxyphenethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.
Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or a similar reagent.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the desired substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler analog with similar structural features.
N-(4-fluorobenzyl)piperidine: Shares the piperidine and fluorobenzyl moieties.
Dimethoxyphenethylamine derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN2O4.C2H2O4/c1-30-23-8-5-19(15-24(23)31-2)9-12-27-25(29)16-28-13-10-21(11-14-28)18-32-17-20-3-6-22(26)7-4-20;3-1(4)2(5)6/h3-8,15,21H,9-14,16-18H2,1-2H3,(H,27,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWWQWXXCTPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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